1-(3-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethan-1-one
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Overview
Description
1-(3-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)ethan-1-one is a compound that contains a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the use of hydrazonoyl halides with potassium thiocyanate . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine can afford the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .Chemical Reactions Analysis
The major fragmentation pathway in most derivatives involved the cleavage of the S-C2 and N-N bonds of the 1,3,4-thiadiazole ring with the formation of (HO)2C6H3CN+ (m/z 135) and m/z [M – 135]+ ions .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can be determined using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, MS, and elemental analysis .Scientific Research Applications
Antimicrobial Agents
1,3,4-thiadiazole derivatives have been found to be potent antimicrobial agents . They have been tested against various organisms such as E. coli, B. mycoides, and C. albicans, and some compounds have shown significant antimicrobial activity .
Anticancer Agents
1,3,4-thiadiazole and its derivatives have been studied for their anticancer or antitumor properties . The presence of the =N-C-S- moiety and strong aromaticity of the ring are believed to contribute to their low toxicity and in vivo stability, making them potential candidates for anticancer drugs .
Antidiabetic Agents
Some 1,3,4-thiadiazole derivatives have been investigated for their antidiabetic properties . These compounds could potentially be used in the treatment of diabetes .
Anti-inflammatory Agents
1,3,4-thiadiazole derivatives have also been studied for their anti-inflammatory effects . Some derivatives have shown significant inhibition of paw edema, a common model for inflammation .
Anticonvulsant Agents
Research has indicated that 1,3,4-thiadiazole derivatives may have anticonvulsant properties . These compounds could potentially be used in the treatment of epilepsy and other seizure disorders .
Antihypertensive Agents
1,3,4-thiadiazole derivatives have been studied for their antihypertensive properties . These compounds could potentially be used in the treatment of high blood pressure .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[3-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S2/c1-11(19)12-3-2-4-14(9-12)24(20,21)18-7-5-13(6-8-18)22-15-17-16-10-23-15/h2-4,9-10,13H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBTYZRRDYWVFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)OC3=NN=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-{[4-(1,3,4-Thiadiazol-2-yloxy)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one |
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